

Urolithin C: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

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For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Urolithin C**'s efficacy in various cancer cell lines. **Urolithin C**, a gut microbial metabolite of ellagic acid found in pomegranates and berries, has emerged as a promising candidate in cancer research. This document synthesizes experimental data on its anti-proliferative and pro-apoptotic effects, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.

Comparative Efficacy of Urolithin C: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for **Urolithin C** in various cancer cell lines, providing a basis for comparing its cytotoxic efficacy. For a broader perspective, data for the related compound Urolithin A is also included, particularly for cancer types where specific **Urolithin C** data is limited.



Cancer Type	Cell Line	Urolithin C IC50 (μΜ)	Incubation Time (h)	Urolithin A IC50 (µM)	Incubation Time (h)
Colorectal Cancer	RKO	28.81[1]	72	-	-
HCT116	23.06[1]	72	-	-	_
DLD1	14.7[1]	72	-	-	
HT-29	-	-	316–378[2]	Not Specified	
Prostate Cancer	LNCaP	35.2 ± 3.7[2]	Not Specified	-	-
DU-145	More effective than Uro A/B	Not Specified	-	-	
Breast Cancer	MCF-7	Not Available	-	392[2]	Not Specified
MDA-MB-231	Not Available	-	443[2]	Not Specified	
Lung Cancer	A549	Not Available	-	-	-
H1299	Not Available	-	-	-	

Induction of Apoptosis by Urolithin C

Urolithin C has been shown to induce apoptosis, or programmed cell death, in cancer cells. In colorectal cancer cell lines, treatment with **Urolithin C** led to a dose-dependent increase in the percentage of apoptotic cells[1]. Similarly, in PC12 cells, **Urolithin C** induced apoptosis through a mitochondria-mediated pathway, characterized by an imbalance in the Bcl-2/Bax ratio and activation of the caspase cascade[3][4].

Quantitative Apoptosis Data in Colorectal Cancer Cells:

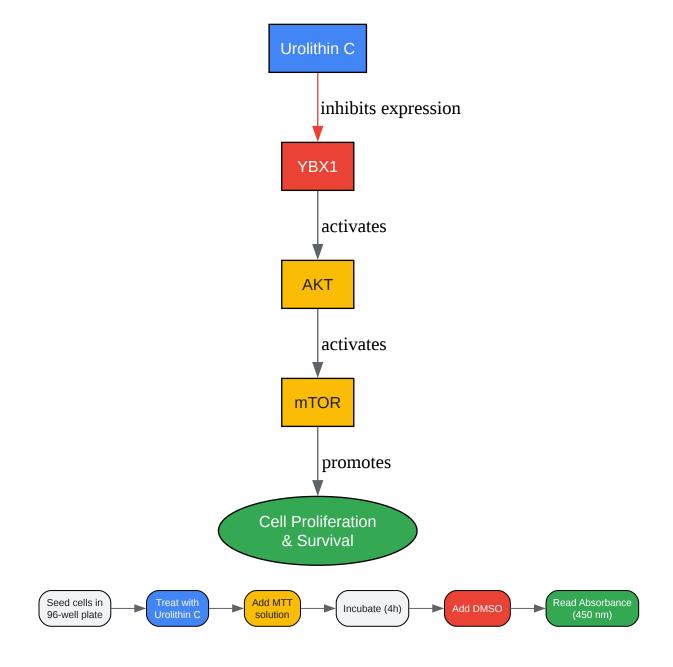


Cell Line	Urolithin C Concentration (μΜ)	Percentage of Apoptotic Cells
DLD1	30	Increased (exact percentage not specified)[1]
HCT116	30	Increased (exact percentage not specified)[1]
RKO	30	No significant difference from control[1]

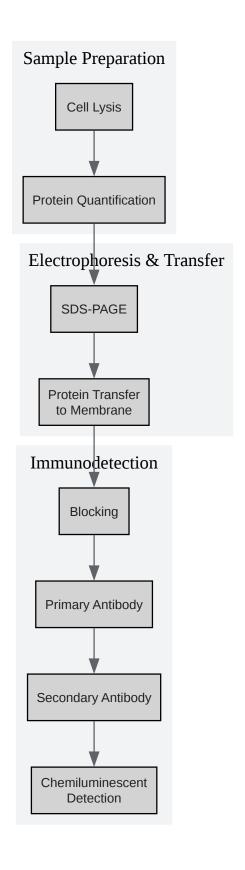
Signaling Pathways Modulated by Urolithin C

Recent studies have elucidated the molecular mechanisms underlying the anti-cancer effects of **Urolithin C**. A key pathway identified is the YBX1-AKT/mTOR signaling axis in colorectal cancer[1]. **Urolithin C** has been found to downregulate the expression of Y-box binding protein 1 (YBX1), a transcription factor implicated in cancer progression. This, in turn, inhibits the activation of the downstream AKT/mTOR pathway, which is crucial for cell proliferation and survival[1].









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References

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- 2. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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